Here's what scientific research has explored regarding Sodium hydrogen 4-aminoazobenzene-3,4'-disulfonate:
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate has the molecular formula C12H10N3NaO6S2 and a CAS number of 74543-21-8. It features a sulfonate group, which enhances its solubility in water, making it useful for various applications in dyeing and biological studies. The compound is characterized by its vibrant yellow color, typical of many azo dyes, which results from the presence of the azo functional group (-N=N-) in its structure .
The chemical behavior of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate is primarily influenced by its azo structure. It can undergo various reactions, including:
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate can be synthesized through several methods:
This compound finds diverse applications across multiple fields:
Interaction studies involving sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate focus on its behavior in biological systems and its interactions with other chemical entities. These studies help elucidate its potential toxicity and environmental impact, especially concerning aquatic organisms due to its dye properties. Understanding these interactions is crucial for assessing safety in industrial applications .
Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate shares similarities with other azo dyes but possesses unique characteristics due to its specific functional groups. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acid Yellow 9 (sodium salt) | C12H10N3NaO6S2 | Azo dye used in textiles |
Direct Yellow 12 | C12H10N2NaO5S | Direct dye with different solubility |
Reactive Yellow 145 | C18H16ClN5NaO7S | Reactive dye used for cotton |
Acid Orange 7 | C16H11N2NaO4S | Azo dye used in food coloring |
The uniqueness of sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate lies in its specific sulfonation pattern and amino group positioning, which influence its solubility and reactivity compared to other azo dyes .
Sodium hydrogen 4-aminoazobenzene-3,4′-disulphonate (CAS 74543-21-8) is exceptionally water-soluble (≈ 1000 g L⁻¹ at 25 °C) owing to dual sulfonate groups that confer strong ionic hydration [1] [2].
Parameter | Value | Source |
---|---|---|
Solubility in water (25 °C) | 1000 g L⁻¹ [1] | ChemBK |
Log P (pred.) | −0.91 [1] | ChemBK |
pK_a (pred.) | −1.13 ± 0.50 [1] | ChemBK |
λ_max / ε (0.01 g L⁻¹, 0.1 M HCl) | 489 nm / 11 438 L mol⁻¹ cm⁻¹ [3] | Sigma-Aldrich |
Experimental TGA data for this monosodium disulphonate are not yet published; however, azo dyes with comparable sulfonation patterns begin mass loss above ≈ 290 °C, with 60–70% weight loss by 600 °C [4]. Extrapolating from those datasets gives an estimated onset of decomposition near 290 °C for the title compound (Table 2).
Compound | Onset T_decomp (°C) | Major weight loss (%) | Thermal class | Reference |
---|---|---|---|---|
Sodium H-4-aminoazobenzene-3,4′-disulphonate | ~ 290 (est.) | ~ 68 (est.) | Moderate | Extrapolated from azo TGA [4] |
4-Aminoazobenzene-3,4′-disulfonic acid | ~ 290 (lit.) | 68 [4] | Moderate | IJSRP study [4] |
C.I. Disperse Red 167 | 420–600 | Variable | High | MATEC conf. [5] |
Thermal behaviour is dominated by scission of N=N and SO₃⁻ substituents, yielding SO_x and aromatic amines [5] [6].
Although highly water-soluble, the anionic dye displays interfacial activity through ion-pairing with cationic amphiphiles:
System | Critical aggregation threshold | Resulting supramolecular structure | Reference |
---|---|---|---|
Dye + C₁₂TAB | ≪ CMC | Vesicles/myelins | MO model [9] |
Dye + gemini C₁₂-s-C₁₂ | < 10 µM surfactant | Ion-pair micelles | Gemini study [10] |
Dye + SDS | None | Ordinary micelles (no complex) | Azo–surfactant pH study [12] |
Such behavior suggests the compound can act as a co-surfactant in formulating colloidal dispersions or as a fluorescence probe for micellization.
Property | Value | Reference |
---|---|---|
Molecular formula | C₁₂H₁₀N₃NaO₆S₂ | ChemNet [13] |
Molecular weight | 379.34 g mol⁻¹ | ChemNet [13] |
Water solubility | 1000 g L⁻¹ (25 °C) | ChemBK [1] |
Log P (pred.) | −0.91 | ChemBK [1] |
pK_a (pred.) | −1.13 | ChemBK [1] |
λ_max / ε (0.1 M HCl) | 489 nm / 11 438 L mol⁻¹ cm⁻¹ | Sigma-Aldrich [3] |
Decomposition onset | ~ 290 °C (estimated) | Azo TGA [4] |
Redox E₁/₂ | ca. 0.37 V vs. Ag/AgCl | Poly(AY) [7] |
Charge-transfer resistance | ~101 Ω (PEDOT film) | PEDOT–HPAB [8] |
Ion-pair C₁₂TAB aggregation | < CMC | Vesicles [9] |
Irritant